Daunosamnyl-daunorubicin

Description

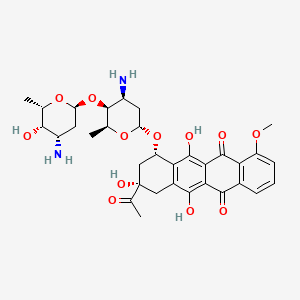

Structure

3D Structure

Properties

CAS No. |

28008-54-0 |

|---|---|

Molecular Formula |

C33H40N2O12 |

Molecular Weight |

656.7 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H40N2O12/c1-12-27(37)17(34)8-22(44-12)47-32-13(2)45-21(9-18(32)35)46-20-11-33(42,14(3)36)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,37,39,41-42H,8-11,34-35H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27+,32+,33-/m0/s1 |

InChI Key |

HCMSUFXIFYKIOL-RPYJURNCSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Daunosamnyl-daunorubicin; |

Origin of Product |

United States |

An In-depth Technical Guide to the Aunosamnyl-Daunorubicin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of aunosamnyl-daunorubicin, more commonly known as L-daunosaminyl-daunorubicin or simply daunorubicin. Daunorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its synthesis is a complex process primarily elucidated in the bacterium Streptomyces peucetius. This document details the enzymatic steps, genetic regulation, and available quantitative data, along with experimental protocols for key stages of the synthesis.

Overview of the Daunorubicin Biosynthesis Pathway

The biosynthesis of daunorubicin is a multi-step process that can be broadly divided into three main stages:

-

Aglycone Moiety Synthesis: The formation of the tetracyclic aglycone, ε-rhodomycinone, through a type II polyketide synthase (PKS) pathway.

-

Deoxysugar Moiety Synthesis: The biosynthesis of the activated deoxysugar, TDP-L-daunosamine, from glucose-1-phosphate.

-

Glycosylation and Post-Glycosylation Modifications: The attachment of TDP-L-daunosamine to ε-rhodomycinone and subsequent enzymatic modifications to yield the final daunorubicin molecule.

The entire process is orchestrated by a series of enzymes encoded by a dedicated gene cluster, primarily the dnr and dps gene clusters in S. peucetius.

Aglycone Moiety Synthesis: The Polyketide Pathway

The synthesis of the aglycone ε-rhodomycinone begins with the condensation of one propionyl-CoA starter unit and nine malonyl-CoA extender units. This process is catalyzed by a type II polyketide synthase complex.

Deoxysugar Moiety Synthesis: TDP-L-Daunosamine Pathway

The sugar moiety of daunorubicin, L-daunosamine, is synthesized in its activated form, TDP-L-daunosamine, starting from the primary metabolite glucose-1-phosphate. This pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the dnm gene cluster.

Glycosylation and Post-Glycosylation Modifications

The final steps in daunorubicin synthesis involve the glycosylation of ε-rhodomycinone with TDP-L-daunosamine, followed by a series of tailoring reactions.

Genetic Regulation of Daunorubicin Biosynthesis

The biosynthesis of daunorubicin is tightly regulated at the genetic level by a cascade of regulatory proteins encoded within the gene cluster. The key regulatory genes are dnrO, dnrN, and dnrI.

Quantitative Data

This section summarizes the available quantitative data for the daunorubicin synthesis pathway. It is important to note that yields and kinetic parameters can vary depending on the specific experimental conditions, including the host strain, culture medium, and in vitro assay setup.

Table 1: Fermentation Yields of Daunorubicin in Streptomyces peucetius

| Strain | Fermentation Medium | Daunorubicin Titer (mg/L) | Reference |

| S. peucetius (Wild Type) | Standard Production Media | ~10-50 | General Literature |

| Engineered S. peucetius | Optimized Media with Genetic Modifications | Up to 1461 (for Doxorubicin) | [1] |

| S. peucetius | Medium with zein, FeSO4·7H2O, NaCl | Improved by 24% | [2] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Reference |

| DnrK (Methyltransferase) | Carminomycin | Data not available | Data not available | |

| DoxA (Hydroxylase) | Daunorubicin | Data not available | Data not available |

Experimental Protocols

This section provides generalized protocols for key experiments related to the daunorubicin synthesis pathway. These should be optimized for specific laboratory conditions.

In Vitro Reconstitution of the TDP-L-Daunosamine Pathway

This protocol is adapted from studies on the in vitro synthesis of TDP-L-daunosamine.

Materials:

-

Purified enzymes: DnmL, DnmM, DnmU, DnmJ, and DnmV

-

Substrates: Glucose-1-phosphate, dTTP, NADPH

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂

-

HPLC system for analysis

Procedure:

-

Combine glucose-1-phosphate and dTTP in the reaction buffer.

-

Add purified DnmL and DnmM to initiate the synthesis of TDP-4-keto-6-deoxy-D-glucose.

-

Incubate at an optimal temperature (e.g., 30°C) and monitor the reaction progress by HPLC.

-

Once the intermediate is formed, add purified DnmU, DnmJ, and DnmV, along with NADPH.

-

Continue incubation and monitor the formation of TDP-L-daunosamine by HPLC.

-

Purify the final product using anion-exchange chromatography.

Glycosyltransferase (DnrS) Activity Assay

This is a general protocol for assaying the activity of the glycosyltransferase DnrS.

Materials:

-

Purified DnrS enzyme

-

Substrates: ε-rhodomycinone and TDP-L-daunosamine

-

Reaction Buffer: e.g., 50 mM Tris-HCl, pH 8.0

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing ε-rhodomycinone and TDP-L-daunosamine in the reaction buffer.

-

Initiate the reaction by adding a known amount of purified DnrS enzyme.

-

Incubate at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent like methanol or ethanol).

-

Analyze the formation of rhodomycin D using reverse-phase HPLC with detection at an appropriate wavelength (e.g., 495 nm).

-

Quantify the product formation based on a standard curve to determine the enzyme activity.

Purification of Rhodomycin D

This protocol outlines a general procedure for the purification of rhodomycin D from a culture of a suitable Streptomyces strain.

Materials:

-

Fermentation broth of a rhodomycin D-producing strain

-

Ethyl acetate or other suitable organic solvent for extraction

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of chloroform and methanol)

-

TLC plates for monitoring fractions

Procedure:

-

Extract the fermentation broth with an equal volume of ethyl acetate.

-

Separate the organic layer and evaporate it to dryness under reduced pressure.

-

Dissolve the crude extract in a minimal amount of the initial chromatography solvent.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

-

Collect fractions and monitor them by TLC for the presence of rhodomycin D.

-

Pool the fractions containing pure rhodomycin D and evaporate the solvent.

Fermentation of Streptomyces peucetius for Daunorubicin Production

This protocol provides a starting point for the fermentation of S. peucetius to produce daunorubicin. Optimization of media components and fermentation parameters is crucial for achieving high yields.

Seed Culture Medium (per liter):

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Malt Extract: 10 g

-

Peptone: 5 g

-

pH adjusted to 7.0-7.2

Production Medium (per liter):

-

Soluble Starch: 20 g

-

Soybean Meal: 10 g

-

Yeast Extract: 2 g

-

CaCO₃: 2 g

-

Trace element solution

-

pH adjusted to 7.0

Procedure:

-

Inoculate the seed culture medium with a spore suspension or a vegetative mycelium of S. peucetius.

-

Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours.

-

Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

-

Incubate the production culture at 28-30°C with shaking for 7-10 days.

-

Monitor the production of daunorubicin by taking samples periodically and analyzing them by HPLC.

-

Harvest the fermentation broth and proceed with extraction and purification of daunorubicin.

This guide provides a foundational understanding of the aunosamnyl-daunorubicin synthesis pathway. Further in-depth research and experimentation are encouraged for a more detailed and specific application of this knowledge in research and drug development.

References

Daunosamnyl-daunorubicin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunosaminyl-daunorubicin, commonly known as Daunorubicin, is a potent anthracycline antibiotic widely utilized in chemotherapy for the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its cytotoxic effects are primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately inducing apoptotic cell death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Daunosaminyl-daunorubicin. Detailed experimental protocols for its synthesis, purification, and characterization, as well as for in vitro and in vivo efficacy assessments, are presented. Furthermore, key signaling pathways involved in its mechanism of action and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Daunorubicin is a glycosidic molecule consisting of a tetracyclic aglycone, daunomycinone, linked to the amino sugar daunosamine.

Chemical Structure:

-

IUPAC Name: (8S,10S)-8-Acetyl-10-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione[1]

-

Molecular Formula: C₂₇H₂₉NO₁₀[2]

The planar aromatic chromophore of the aglycone is responsible for its DNA intercalating properties, while the daunosamine sugar is crucial for its binding to the minor groove of DNA and its overall pharmacological activity.

Physicochemical Properties

A summary of the key physicochemical properties of Daunorubicin and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| Appearance | Orange-red crystalline powder or thin red needles. | [1][4][5] |

| Melting Point | 188-190 °C (decomposes) (hydrochloride salt) | [4][6] |

| Solubility | Daunorubicin HCl: Freely soluble in water and methanol; slightly soluble in ethanol; practically insoluble in acetone. Soluble in DMSO (~10 mg/ml) and dimethyl formamide (~20 mg/ml). | [5][7] |

| pKa | 8.01 (strongest acidic), 10.03 (strongest basic) | [8] |

| UV-Vis Absorption Maxima (λmax) | In methanol: 234, 252, 290, 480, 495, and 532 nm. In water: 477 nm. | [2][5] |

| LogP | 1.83 | [8] |

Mechanism of Action

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting cellular DNA and associated enzymes.

-

DNA Intercalation: The planar tetracyclic ring system of Daunorubicin inserts itself between DNA base pairs, causing a local unwinding of the double helix. This distortion of the DNA structure interferes with the processes of replication and transcription.

-

Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress during DNA replication. By preventing the re-ligation of these breaks, Daunorubicin leads to the accumulation of DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Daunorubicin molecule can undergo redox cycling, leading to the production of free radicals such as superoxide and hydroxyl radicals. These ROS can induce oxidative damage to DNA, proteins, and lipids, contributing to cellular toxicity.

-

Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers a cascade of signaling events that converge on the activation of apoptotic pathways. Daunorubicin has been shown to induce both intrinsic and extrinsic apoptosis, involving the activation of caspases and the release of pro-apoptotic factors from mitochondria.[5]

Signaling Pathway for Daunorubicin-Induced Apoptosis

Caption: Daunorubicin-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of Daunorubicin.

Synthesis and Purification

Daunorubicin is typically produced through fermentation of Streptomyces peucetius or Streptomyces coeruleorubidus.[1] The following is a general protocol for its extraction and purification from fermentation broth.

Caption: Workflow for Daunorubicin extraction and purification.

-

Filtration: Filter the fermentation broth to remove microbial cells and other solid materials.

-

Extraction: Extract the filtrate with a water-immiscible organic solvent, such as n-butanol, at an adjusted pH to partition the Daunorubicin into the organic phase.

-

Evaporation: Evaporate the organic solvent under reduced pressure to obtain a concentrated crude extract.

-

Precipitation: Precipitate the crude Daunorubicin as its hydrochloride salt by adding ethanolic hydrochloric acid.

-

Column Chromatography: Dissolve the crude product in a minimal amount of methanol and apply it to a silica gel column.

-

Elution: Elute the column with a solvent system such as a mixture of chloroform and methanol containing a small amount of formic acid.

-

Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of Daunorubicin using a suitable method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Evaporation and Recrystallization: Combine the pure fractions, evaporate the solvent, and recrystallize the Daunorubicin hydrochloride from a suitable solvent system to obtain the final purified product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of Daunorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the Daunorubicin solutions at various concentrations. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of Daunorubicin that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of Daunorubicin for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of Daunorubicin in a subcutaneous xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor the tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare Daunorubicin in a sterile vehicle (e.g., saline). Administer the drug to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 2 mg/kg, every other day for 15 days). The control group receives the vehicle only.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

Conclusion

Daunosaminyl-daunorubicin remains a cornerstone in the treatment of certain hematological malignancies. Its well-characterized chemical structure and multifaceted mechanism of action provide a solid foundation for its clinical application. The experimental protocols detailed in this guide offer a framework for researchers to further investigate its properties, explore novel derivatives with improved therapeutic indices, and develop new drug delivery systems to enhance its efficacy and mitigate its side effects. A thorough understanding of its signaling pathways and the application of standardized experimental methodologies are crucial for advancing the therapeutic potential of this important anticancer agent.

References

- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. apexbt.com [apexbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Daunorubicin hydrochloride | DNA Topoisomerases | Tocris Bioscience [tocris.com]

An In-depth Technical Guide on the Discovery and Isolation of Daunorubicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, a potent anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its discovery from Streptomyces peucetius marked a significant milestone in the development of anticancer agents. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of daunorubicin, with a particular focus on the daunosamine moiety, which is critical for its biological activity. This document details the fermentation processes, downstream purification protocols, and analytical characterization of the final product. Furthermore, it elucidates the molecular mechanism of action of daunorubicin, providing a complete picture for researchers and professionals in the field of drug development.

Discovery and Background

Daunorubicin was first isolated in the 1960s from the bacterium Streptomyces peucetius.[1] This discovery was a result of large-scale screening programs aimed at identifying novel anticancer compounds from microbial sources.[1] Daunorubicin's potent activity against various cancers, particularly acute leukemias, quickly established it as a vital chemotherapeutic agent.[2] The molecule consists of a tetracyclic aglycone, daunomycinone, linked to the amino sugar L-daunosamine.[3] This glycosidic linkage is crucial for its DNA binding and cytotoxic effects.[1]

Biosynthesis of Daunorubicin in Streptomyces peucetius

The biosynthesis of daunorubicin is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway can be broadly divided into three major stages:

-

Aglycone (Daunomycinone) Synthesis: The process begins with the synthesis of the polyketide chain from propionyl-CoA and malonyl-CoA by the PKS.[3] This is followed by a series of cyclization and aromatization reactions to form the tetracyclic ring structure of the aglycone, ε-rhodomycinone.[4]

-

Daunosamine Synthesis: The amino sugar moiety, L-daunosamine, is synthesized from TDP-glucose through a separate pathway involving a series of enzymatic modifications.[5]

-

Glycosylation and Post-Modification: The final step involves the glycosylation of the aglycone with TDP-L-daunosamine, catalyzed by a glycosyltransferase.[3] This is followed by further enzymatic modifications to yield the final daunorubicin molecule.[5]

Below is a diagram illustrating the key stages of daunorubicin biosynthesis.

Caption: Key stages in the biosynthesis of daunorubicin.

Fermentation for Daunorubicin Production

The production of daunorubicin is typically carried out through submerged fermentation of Streptomyces peucetius or related strains. The composition of the fermentation medium is critical for achieving high yields.

Fermentation Media Composition

Several media formulations have been developed to optimize daunorubicin production. Below is a summary of typical media components.

| Component | Concentration (g/L) | Reference |

| Carbon Source | ||

| Glucose | 10.0 | [5] |

| Cornstarch | 50.0 | [5] |

| Glycerin | 4-7 (ml/L) | [6] |

| Nitrogen Source | ||

| Corn Steep Liquor | 20.0 | [5] |

| Seitan Powder | 10.0 | [5] |

| Ammonium Sulfate | 10.0 | [5] |

| Earthworm Powder | 10-15 | [6] |

| Peptone | 3-6 | [6] |

| Minerals and Buffers | ||

| Dipotassium Hydrogen Phosphate | 5.0 | [5] |

| Ferrous Sulfate | 1.0 | [5] |

| Sodium Chloride | 0.5 | [5] |

| Calcium Carbonate | 3.0 | [5] |

| Other | ||

| Defoamer | 0.3 (g/L) | [5] |

Fermentation Parameters

-

Temperature: 28-30°C

-

pH: 7.0-7.5[5]

-

Aeration and Agitation: Sparged fermentor with agitation.

-

Fermentation Time: 144-240 hours[5]

Fermentation Yields

Daunorubicin yields can vary significantly depending on the strain and fermentation conditions. Reported yields range from 55-75 µg/mL to as high as 3.35 g/L with optimized media and processes.[6][7]

Isolation and Purification of Daunorubicin

The downstream processing of daunorubicin from the fermentation broth involves several steps to isolate and purify the active compound.

Experimental Protocol for Isolation and Purification

-

Acidification and Filtration: The fermentation broth is acidified to a pH of approximately 1.4 to solubilize the daunorubicin. The mycelia and other solid components are then removed by filtration.

-

pH Adjustment and Cation Exchange Chromatography: The pH of the filtrate is adjusted to around 4.5. The solution is then passed through a cation exchange resin column (e.g., Amberlite IRC). The resin is washed with water to remove impurities.

-

Elution: Daunorubicin is eluted from the column using a solution of methanol, water, and sodium chloride.

-

Solvent Extraction: The eluate is concentrated under reduced pressure. The pH is adjusted to approximately 7.5, and the daunorubicin is extracted into an organic solvent such as chloroform.

-

Crystallization: The organic extract is concentrated, and daunorubicin is precipitated as its hydrochloride salt by the addition of hydrochloric acid in an appropriate solvent mixture (e.g., ethanol and methylene chloride).

-

Recrystallization and Drying: The crude daunorubicin hydrochloride is further purified by recrystallization from a suitable solvent system (e.g., methanol and a chlorinated hydrocarbon). The final product is dried under reduced pressure.

Purification Yields

The overall yield of the purification process is typically in the range of 82.0% to 86.2%.[8]

Below is a workflow diagram for the isolation and purification of daunorubicin.

Caption: Workflow for the isolation and purification of daunorubicin.

Characterization of Daunorubicin

The structure and purity of the isolated daunorubicin are confirmed using various analytical techniques.

Spectroscopic Data

| Technique | Key Observations | Reference |

| ¹H NMR | Characteristic signals for the aromatic protons of the aglycone and the protons of the daunosamine sugar moiety. | [9] |

| ¹³C NMR | Resonances corresponding to the carbon skeleton of the aglycone and the daunosamine sugar. | [9] |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of daunorubicin. | [10] |

Note: For detailed peak assignments, please refer to the cited literature.

Mechanism of Action

Daunorubicin exerts its cytotoxic effects primarily through its interaction with DNA. The planar tetracyclic aglycone intercalates between DNA base pairs, while the daunosamine moiety sits in the minor groove.[1] This intercalation leads to several downstream effects:

-

Inhibition of Topoisomerase II: Daunorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that is essential for DNA replication and repair.[2] This leads to the accumulation of DNA double-strand breaks.

-

Inhibition of DNA and RNA Synthesis: By intercalating into the DNA, daunorubicin physically obstructs the action of DNA and RNA polymerases, thereby inhibiting replication and transcription.[2]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of daunorubicin can undergo redox cycling, leading to the production of ROS, which can cause damage to DNA, proteins, and lipids.

The following diagram illustrates the signaling pathway of daunorubicin's mechanism of action.

References

- 1. Identification and enhancing production of a novel macrolide compound in engineered Streptomyces peucetius - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06099B [pubs.rsc.org]

- 2. Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN105838760A - High-yield fermentation production method for daunorubicin - Google Patents [patents.google.com]

- 6. CN103642881A - Medium for producing daunorubicin by fermenting streptomyces peucetius or streptomyces coeruleorubidus and fermentation method - Google Patents [patents.google.com]

- 7. Fermentation by a new daunomycin-producing organism, Streptomyces insignis ATCC 31913 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Deep Dive: Comparative Biological Activity of Daunorubicin and its Daunosamine-Modified Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the biological activity of the established chemotherapeutic agent daunorubicin and its novel analogues modified at the daunosamine sugar moiety. As the quest for more potent and less toxic anticancer drugs continues, understanding the structure-activity relationships of daunorubicin derivatives is paramount. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Daunorubicin and the Significance of Daunosamine Modification

Daunorubicin is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[1][3][4] The daunorubicin molecule consists of a tetracyclic aglycone, daunomycinone, linked to an amino sugar, daunosamine.[5] The daunosamine moiety is crucial for the molecule's interaction with DNA and its overall biological activity.[5]

Modifications of the daunosamine sugar, particularly at the C-3' position, have been a key strategy in developing new daunorubicin analogues with potentially improved therapeutic profiles. These modifications aim to enhance cytotoxic potency, overcome mechanisms of drug resistance, and potentially reduce cardiotoxicity, a major dose-limiting side effect of anthracyclines.[6] This guide focuses on a class of such analogues, herein referred to as "daunosamnyl-daunorubicins," which encompass various substitutions at the daunosamine moiety.

Comparative Biological Activity: A Quantitative Overview

The biological activity of daunosamine-modified daunorubicin analogues has been evaluated in various preclinical studies. These investigations have revealed that even slight structural alterations to the daunosamine sugar can significantly impact cytotoxicity, cellular uptake, and the mechanism of DNA damage.

In Vitro Cytotoxicity

The cytotoxic potential of these analogues has been assessed across a range of cancer cell lines, including both drug-sensitive and multidrug-resistant (MDR) phenotypes. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Comparative in vitro cytotoxicity (IC50) of Daunorubicin and Daunosamine-Modified Analogues

| Compound/Analogue | Cell Line | IC50 (µM) | Fold Difference vs. Daunorubicin | Reference |

| Daunorubicin (DNR) | L1210 | Value not specified | - | [7] |

| K562/Dox (MDR) | Value not specified | - | [8] | |

| NB4 | ~0.25 - 0.50 (after 24-48h) | - | [9] | |

| Molt-4 | ~0.25 - 0.50 (after 24-48h) | - | [9] | |

| DRBM (Morpholino-amidino derivative) | L1210 | Lower cytotoxicity than DNR | Value not specified | [7] |

| DRBH (Hexamethyleneimino-amidino derivative) | L1210 | Lower cytotoxicity than DNR | Value not specified | [7] |

| ADNR (Azido derivative) | K562/Dox (MDR) | High sensitivity | Value not specified | [8] |

| ADNR-1 (Azido derivative) | K562/Dox (MDR) | High sensitivity | Value not specified | [8] |

| ADNR-3 (Azido derivative) | K562/Dox (MDR) | High sensitivity | Value not specified | [8] |

| N-(1-carboethoxypropen-1-yl-2)daunorubicin | Leukemia (in vivo) | Optimal activity | Value not specified | [10] |

Note: Specific IC50 values were not consistently available in the provided search results. The table reflects the qualitative comparisons made in the source literature.

Overcoming Multidrug Resistance

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[8] Several daunosamine-modified analogues have been specifically designed to circumvent this resistance mechanism. For instance, the replacement of the C'-3-NH2 group with an azido group in analogues like ADNR, ADNR-1, and ADNR-3 has been shown to avert P-gp binding, thereby restoring sensitivity in drug-resistant cancer cells.[8] Similarly, certain amidino-daunorubicin derivatives have demonstrated the ability to overcome the drug resistance barrier.[11]

Mechanistic Insights: DNA Damage and Topoisomerase II Inhibition

Daunorubicin's primary mechanism of action involves the induction of DNA damage. This is achieved through two main pathways: intercalation into the DNA double helix and the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][3][4] The stabilization of the topoisomerase II-DNA cleavage complex by daunorubicin leads to the accumulation of double-strand breaks, which, if unrepaired, trigger apoptotic cell death.

Interestingly, modifications to the daunosamine moiety can alter the mechanism of DNA damage. While daunorubicin-induced DNA breaks are primarily mediated by topoisomerase II, analogues such as DRBM and DRBH have been shown to induce DNA breaks through a dual mechanism.[7] This includes both topoisomerase II inhibition and a presumed covalent binding of drug metabolites to DNA.[7] This suggests that daunosamine modifications can introduce novel cytotoxic mechanisms.

Figure 1: Signaling pathway of daunorubicin-induced cytotoxicity.

Experimental Protocols

This section outlines the general methodologies for key experiments used to compare the biological activities of daunorubicin and its daunosamine-modified analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][9][12][13][14]

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of daunorubicin and the analogue(s) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the drug-containing medium is removed, and cells are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Figure 2: General workflow for in vitro cytotoxicity testing.

Cellular Uptake Studies

Understanding the cellular accumulation of daunorubicin and its analogues is crucial, as it directly influences their cytotoxic efficacy. Cellular uptake can be quantified using techniques like fluorescence microscopy or flow cytometry, leveraging the intrinsic fluorescence of the anthracycline ring.[15][16]

Protocol Outline:

-

Cell Culture: Cancer cells are cultured to a suitable density.

-

Drug Incubation: Cells are incubated with a defined concentration of the fluorescent drug (daunorubicin or analogue) for various time points.

-

Washing: After incubation, cells are washed with cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cell Lysis (for fluorometry): Cells are lysed, and the fluorescence of the lysate is measured using a fluorometer. A standard curve is used to quantify the intracellular drug concentration.

-

Flow Cytometry Analysis: Alternatively, intact cells are analyzed by flow cytometry to measure the mean fluorescence intensity per cell, which is proportional to the intracellular drug concentration.

Topoisomerase II Inhibition Assay

The ability of the compounds to inhibit topoisomerase II can be assessed using in vitro DNA relaxation or cleavage assays.[17][18][19]

Protocol Outline (DNA Relaxation Assay):

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase II, and ATP in a suitable buffer.

-

Drug Addition: Daunorubicin or its analogue is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion and Future Directions

The modification of the daunosamine moiety of daunorubicin represents a promising strategy for the development of novel anticancer agents. The available preclinical data suggest that these "daunosamnyl-daunorubicin" analogues can exhibit distinct biological profiles compared to the parent drug, including altered cytotoxicity, the ability to overcome multidrug resistance, and potentially novel mechanisms of action.

Further research is warranted to fully elucidate the structure-activity relationships of these compounds. This should include comprehensive in vivo studies to evaluate their efficacy and toxicity profiles in relevant animal models. Ultimately, the goal is to identify lead candidates with superior therapeutic indices that can be advanced into clinical development for the treatment of leukemia and other cancers. This technical guide serves as a foundational resource for researchers dedicated to this important area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. SYNTHESIS AND ANTILEUKEMIC ACTIVITY OF N-ENAMINE DERIVATIVES OF DAUNORUBICIN, 5-IMINODAUNORUBICIN, AND DOXORUBICIN [jstage.jst.go.jp]

- 11. Biological properties of new derivatives of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study on the enhanced cellular uptake effect of daunorubicin on leukemia cells mediated via functionalized nickel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Daunorubicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanisms of action of the anthracycline antibiotic, daunorubicin. The information is curated for researchers, scientists, and professionals involved in drug development and cancer therapy.

Cellular Uptake of Daunorubicin

The cellular uptake of daunorubicin is a critical determinant of its cytotoxic efficacy. Studies have indicated that the primary mechanism of daunorubicin entry into cells is compatible with passive diffusion .[1] This process is influenced by several factors, including the pH of the extracellular medium. An increase in pH has been shown to markedly enhance the rate of uptake and the steady-state level of daunorubicin within cells.[1]

The uptake of daunorubicin has been observed in various human leukemic cell lines, including ML1 and K562, as well as in myeloblasts from patients with acute myelogenous leukemia (AML).[1] While the rate of uptake and steady-state levels are similar across these cell types, the subsequent metabolism and cytotoxicity can differ, highlighting the importance of intracellular factors in determining the ultimate fate of the drug.[1]

Quantitative Data on Daunorubicin Uptake

While specific quantitative data varies between cell lines and experimental conditions, the following table summarizes the key findings on daunorubicin uptake.

| Cell Line/Patient Samples | Uptake Mechanism | Key Influencing Factors | Analytical Method | Reference |

| Human leukemic cell lines (ML1, K562) and AML patient myeloblasts | Passive Diffusion | pH of the medium | Not specified in abstract | [1] |

| Leukocytes from AML patients | Not specified | Cellularity of the sample | High-Performance Liquid Chromatography (HPLC) | [2] |

| K562/DOX resistant cell line and AML patient cells | Active Efflux | mdr1 expression | Flow Cytometry | [3] |

Intracellular Distribution of Daunorubicin

Following cellular uptake, the intracellular distribution of daunorubicin is not uniform and is influenced by the cellular phenotype. In acute myeloid leukemia (AML) cell lines and fresh AML cells, the distribution pattern correlates with their differentiation status.[4]

In less differentiated, CD34+ AML cells, daunorubicin is often sequestered in perinuclear vesicles , which may be associated with the Golgi apparatus.[4] This sequestration is an active process and appears to be distinct from the well-characterized P-glycoprotein (P-gp) mediated drug efflux.[4] In contrast, more mature cells, such as U937 and HL-60, exhibit a more diffuse cytoplasmic and nuclear distribution of the drug.[4] This differential distribution may contribute to the natural resistance of immature AML cells to anthracyclines.[4]

Experimental Protocols

Quantification of Intracellular Daunorubicin using HPLC

This protocol outlines a method for the quantitative evaluation of intracellular daunorubicin and its metabolite, daunorubicinol, in leukemic cells.[2]

Workflow for Intracellular Daunorubicin Quantification

Caption: Workflow for quantifying intracellular daunorubicin.

Methodology:

-

Leukocyte Isolation: Leukocytes are isolated from peripheral blood samples. Cold hypotonic lysis has been shown to provide better recovery of leukocytes compared to methylcellulose separation.[2]

-

Drug Extraction: Daunorubicin and its metabolites are extracted from the isolated leukocytes. A high-volume extraction method (e.g., using a 5 ml extraction mixture) is recommended to improve recovery, which can be dependent on the cellularity of the sample.[2]

-

HPLC Analysis: The extracted drug content is analyzed using high-performance liquid chromatography (HPLC) to separate and quantify daunorubicin and daunorubicinol.[2]

-

Data Correction: A correction factor is applied to account for cellularity-related variations in drug recovery to ensure accurate quantification.[2]

Flow Cytometry for Daunorubicin Uptake Analysis

Flow cytometry can be employed to investigate the in vitro uptake of daunorubicin in leukemic cells.[3]

Methodology:

-

Cell Incubation: Leukemic cells (e.g., K562/DOX resistant cell line or fresh patient samples) are incubated with a defined concentration of daunorubicin (e.g., 0.1 µM).[3]

-

Flow Cytometric Analysis: The intracellular fluorescence of daunorubicin is measured using a flow cytometer. The proportion of cells that have taken up the drug can be quantified.

-

Modulator Studies: To investigate the role of drug efflux pumps, the experiment can be repeated in the presence of modulators such as cyclosporin A or verapamil.[3]

Signaling Pathways and Mechanism of Action

Daunorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by targeting DNA and associated enzymes.[5][6][7] It also activates specific signaling pathways that lead to apoptosis.[8][9]

Key Mechanisms of Action:

-

DNA Intercalation: Daunorubicin intercalates between the base pairs of the DNA double helix.[5][6] This interaction causes the DNA to uncoil and inhibits DNA and RNA synthesis.[5]

-

Topoisomerase II Inhibition: The drug stabilizes the complex between DNA and topoisomerase II after the enzyme has created a break in the DNA strand for replication. This prevents the re-ligation of the DNA, leading to single and double-strand breaks.[5][6]

-

Free Radical Generation: Daunorubicin can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that cause damage to DNA and other cellular components.[5]

Signaling Pathway Activated by Daunorubicin

Caption: Daunorubicin-induced ceramide generation pathway.

In addition to its direct effects on DNA, daunorubicin activates a sphingomyelinase-initiated signaling pathway.[8][9] This leads to the hydrolysis of sphingomyelin and the generation of ceramide.[10] The increase in intracellular ceramide levels is a critical signal that precedes and mediates daunorubicin-triggered apoptosis.[10] This process is independent of ceramide synthase.[10]

Liposomal Formulation: CPX-351

CPX-351 is a liposomal co-formulation of daunorubicin and cytarabine that has been designed to optimize the synergistic effects of these two drugs.[11] This nanoscale formulation exhibits unique biodistribution and cellular uptake properties compared to the free drugs.[11]

Key Features of CPX-351:

-

Maintained Drug Ratio: The liposomal encapsulation maintains a synergistic 5:1 molar ratio of cytarabine to daunorubicin for over 24 hours after administration.[11]

-

Enhanced Stability: The specific lipid composition of the liposome provides stability and controlled release of the encapsulated drugs.[11]

-

Preferential Uptake: The liposomes are preferentially internalized by malignant myeloblasts in the bone marrow through active uptake into cytoplasmic vacuoles.[11]

-

Bypassing Efflux Pumps: The liposomal delivery may help bypass P-glycoprotein-based efflux pumps, which are a common mechanism of chemotherapy resistance.[11]

The unique properties of CPX-351 lead to an increased elimination half-life of both drugs and enhanced delivery to leukemia cells, contributing to its clinical efficacy.[11]

References

- 1. Comparative uptake, retention and cytotoxicity of daunorubicin by human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative evaluation of intracellular uptake of daunorubicin in acute myeloid leukemia: a method analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daunorubicin uptake by leukemic cells: correlations with treatment outcome and mdr1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altered intracellular distribution of daunorubicin in immature acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Daunorubicin - Wikipedia [en.wikipedia.org]

- 7. agscientific.com [agscientific.com]

- 8. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]

- 10. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Protocols for Daunorubicin Analogues: A Guide for Researchers

Disclaimer: No specific synthesis protocol for a compound named "Aunosamnil-Daunorubicin" was found in a comprehensive search of scientific literature. It is highly probable that "Aunosamnil" is a novel or proprietary modification, or potentially a typographical error. This document provides a detailed overview of established synthetic protocols for various daunorubicin analogues, which can serve as a foundational guide for researchers and drug development professionals in the synthesis of novel derivatives.

Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various cancers.[1] Its clinical efficacy is sometimes limited by issues such as cardiotoxicity and drug resistance.[2][3] Consequently, significant research has been dedicated to the synthesis of daunorubicin analogues with improved therapeutic indices. These modifications typically target three main areas of the molecule: the daunosamine sugar moiety, the C-9 acyl substituent, and the aglycone core.

I. General Strategies for the Synthesis of Daunorubicin Analogues

The synthesis of daunorubicin analogues often involves semi-synthetic modifications of the parent molecule, which is commercially available or can be isolated from bacterial cultures.[1] Key strategies include:

-

Modification of the Daunosamine Sugar: The amino group of the daunosamine sugar is a frequent target for modification to overcome P-glycoprotein (P-gp) mediated drug resistance.[2] Common reactions include N-acylation, reductive amination, and the formation of triazoles.[2][4]

-

Alteration of the C-9 Acyl Group: Modifications at the C-9 position of the aglycone can influence the drug's activity and DNA binding properties.[5][6] This can be achieved through reactions of the lithium enolate of a protected daunorubicin derivative with various alkylating agents.[5]

-

Glycosylation with Unnatural Sugars: Replacing the natural daunosamine sugar with other monosaccharides can impact the cytotoxicity and pharmacological properties of the resulting analogue.[7][8] This is typically achieved through Koenigs-Knorr glycosylation or related methods.[8]

The following diagram illustrates a generalized workflow for the synthesis of daunorubicin analogues.

Caption: Generalized workflow for the synthesis of daunorubicin analogues.

II. Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of daunorubicin analogues, based on published literature.

Protocol 1: Synthesis of 9-Acyl Analogues of Daunorubicin [5][6]

This protocol describes the C-alkylation of N-(trifluoroacetyl)daunorubicin to introduce novel acyl groups at the C-9 position.

1. Protection of the Amino Group:

-

Dissolve daunorubicin hydrochloride in a suitable solvent (e.g., a mixture of water and tetrahydrofuran).

-

Add a base (e.g., sodium hydroxide) to deprotonate the amino group.

-

React with an acylating agent, such as trifluoroacetic anhydride, to form N-(trifluoroacetyl)daunorubicin.

-

Purify the product using column chromatography.

2. C-Alkylation:

-

Dissolve N-(trifluoroacetyl)daunorubicin in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate.

-

Add an alkylating agent (e.g., methyl iodide, ethyl iodide, benzyl bromide).

-

Allow the reaction to proceed for a specified time.

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent and purify by chromatography.

3. Deprotection of the Amino Group:

-

Dissolve the C-alkylated product in a mixture of aqueous tetrahydrofuran.

-

Add a base, such as sodium hydroxide, to hydrolyze the trifluoroacetyl group.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture and extract the final product.

-

Purify the 9-acyl daunorubicin analogue by chromatography.

The following diagram illustrates the workflow for the synthesis of 9-acyl analogues.

Caption: Workflow for the synthesis of 9-acyl daunorubicin analogues.

Protocol 2: Modification of the Daunosamine Amino Group by Reductive Amination [4]

This protocol details the synthesis of N-derivatives of daunorubicin through reductive amination with aromatic aldehydes.

1. Reaction Setup:

-

Dissolve daunorubicin hydrochloride in a suitable solvent, such as methanol.

-

Add an aromatic aldehyde to the solution.

-

Add a reducing agent, such as sodium cyanoborohydride.

-

Adjust the pH of the reaction mixture to be slightly acidic (pH ~5-6) using a suitable acid (e.g., acetic acid).

2. Reaction and Workup:

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, quench any remaining reducing agent.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

3. Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform-methanol).

-

Characterize the final N-substituted daunorubicin analogue by spectroscopic methods (NMR, Mass Spectrometry).

Protocol 3: Glycosylation of Daunomycinone with a Novel Sugar [8]

This protocol outlines the synthesis of daunorubicin analogues by replacing daunosamine with a different sugar moiety using the Koenigs-Knorr method.

1. Preparation of the Glycosyl Donor:

-

Synthesize the desired 2,6-dideoxyhexopyranosyl chloride with appropriate protecting groups (e.g., acetyl or p-nitrobenzoyl groups).

2. Glycosylation Reaction:

-

Dissolve daunomycinone in an anhydrous solvent (e.g., dichloromethane or benzene) under an inert atmosphere.

-

Add a promoter, such as a silver salt (e.g., silver triflate) or a mercury salt.

-

Add the prepared glycosyl donor to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

3. Workup and Purification of the Protected Glycoside:

-

Filter the reaction mixture to remove insoluble salts.

-

Wash the organic layer with aqueous sodium bicarbonate and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purify the protected glycoside by column chromatography.

4. Deprotection:

-

Remove the protecting groups from the sugar moiety using appropriate conditions (e.g., base-catalyzed hydrolysis for ester groups).

-

Purify the final daunorubicin analogue by chromatography.

III. Quantitative Data Summary

The following tables summarize representative quantitative data from the synthesis of various daunorubicin analogues.

Table 1: Yields of C-Alkylated Daunorubicin Analogues [6]

| Alkylating Agent | Product (9-Acyl Group) | Yield (%) |

| Methyl Iodide | Propionyl | 77 |

| Ethyl Iodide | Butyryl | Low |

| Benzyl Bromide | Phenylacetyl | Low |

| Heptyl Iodide | Octanoyl | Low |

Table 2: Cytotoxicity of Daunorubicin Analogues with Modified Aromatic Cores [7]

| Compound | Aromatic Core | Sugar Moiety | IC50 (µM) in MCF-7 Cells |

| Daunorubicin | Anthraquinone | Daunosamine | 5 |

| Doxorubicin | Anthraquinone | Daunosamine | 17 |

| Analogue A | Tetrahydro-anthracene | Daunosamine | 94 - 134 |

| Analogue B | Tetrahydro-naphthalene | Daunosamine | No cytotoxicity |

IV. Signaling Pathway and Mechanism of Action

Daunorubicin and its analogues exert their anticancer effects primarily through the inhibition of topoisomerase II and intercalation into DNA.[1][9] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the induction of apoptosis.[9] The following diagram illustrates this mechanism.

Caption: Mechanism of action of daunorubicin analogues.

These protocols and data provide a solid foundation for researchers aiming to synthesize and evaluate novel daunorubicin derivatives. The choice of synthetic strategy will depend on the desired structural modifications and the specific research goals. Careful purification and characterization of the synthesized compounds are crucial for obtaining reliable biological data.

References

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of daunorubicin analogues with novel 9-acyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Daunorubicin Treatment in Cell Culture

Aunosamnyl-Daunorubicin: A Derivative of the Anthracycline Antibiotic Daunorubicin

These application notes provide detailed protocols for the in-vitro treatment of cancer cell lines with Daunorubicin, a widely used chemotherapeutic agent. Due to the limited availability of specific data for Aunosamnyl-daunorubicin, the following protocols and data are based on established research with Daunorubicin. Researchers working with Aunosamnyl-daunorubicin may use these notes as a foundational guide, with the understanding that optimization will be necessary to account for potential differences in the compound's potency, stability, and cellular uptake.

Daunorubicin is an anthracycline antibiotic that is a cornerstone in the treatment of various leukemias, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2][3] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3][4][5] This action leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the induction of apoptosis.[2][4]

Recent studies have elucidated a complex network of signaling pathways that are activated in response to Daunorubicin treatment. These include the sphingomyelinase-initiated sphingomyelin-ceramide pathway, the activation of mitogen-activated protein kinase (MAPK) and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK), and the involvement of transcription factors like NF-κB and the Fas/Fas-ligand system.[6][7] Additionally, the Wnt/β-catenin signaling pathway has been implicated in mediating cellular responses to Daunorubicin.[8]

Mechanism of Action of Daunorubicin

Daunorubicin exerts its cytotoxic effects through a multi-faceted approach:

-

DNA Intercalation: It inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.[3][4]

-

Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage.[2][3][4]

-

Generation of Reactive Oxygen Species (ROS): The metabolism of Daunorubicin can lead to the production of free radicals, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids.[5][9]

-

Histone Eviction: Upon intercalation, Daunorubicin can cause the removal of histones from chromatin, further disrupting DNA structure and function.[4]

These actions collectively trigger cell cycle arrest and induce apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2][10]

Experimental Protocols

The following are generalized protocols for the treatment of adherent and suspension cancer cell lines with Daunorubicin. It is essential to optimize these protocols for specific cell lines and experimental questions.

Protocol 1: General Cell Culture Treatment with Daunorubicin

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM, MOLT-4, SUP-B15, HL-60, U937)[1][10][11]

-

Appropriate cell culture medium (e.g., RPMI-1640, IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[10]

-

Daunorubicin hydrochloride (stock solution prepared in sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Sterile cell culture plates (e.g., 6-well, 96-well)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Suspension Cells: Seed cells at a density of 1 x 10^6 cells/mL in the desired culture plate format.[1]

-

Adherent Cells: The day before the experiment, seed cells in culture plates to allow for attachment and growth to the desired confluency (typically 70-80%).

-

-

Daunorubicin Preparation:

-

Prepare a stock solution of Daunorubicin hydrochloride in sterile, nuclease-free water or DMSO. Store at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the various concentrations of Daunorubicin to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the Daunorubicin stock, e.g., DMSO).

-

A common treatment concentration is 10 µM for 4 hours.[1] However, the optimal concentration and duration should be determined empirically for each cell line and assay.

-

-

Incubation and Recovery:

-

Incubate the cells at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 4 hours).[1][10]

-

After the treatment period, the Daunorubicin-containing medium can be removed, and the cells can be washed with PBS and incubated in fresh, drug-free medium for various recovery periods (e.g., 4, 12, 24 hours) before downstream analysis.[1][10]

-

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

Materials:

-

Treated and control cells from Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells for adherent cultures) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation

The following tables summarize quantitative data from studies on Daunorubicin treatment in various leukemia cell lines.

Table 1: Effects of Daunorubicin on Apoptosis in Leukemia Cell Lines

| Cell Line | Daunorubicin Concentration | Treatment Duration | Recovery Period | Apoptosis Rate (% of Control) | Reference |

| MOLT-4 | 10 µM | 4 hours | 4 hours | 27.48% ± 2.46 | [1] |

| MOLT-4 | 10 µM | 4 hours | 12 hours | 14.88% ± 2.45 | [1] |

| MOLT-4 | 10 µM | 4 hours | 24 hours | 12.88% ± 0.10 | [1] |

| CCRF-CEM | 10 µM | 4 hours | 4 hours | ~14% | [1] |

| CCRF-CEM | 10 µM | 4 hours | 24 hours | ~4.5% | [1] |

| SUP-B15 | 10 µM | 4 hours | 4 hours | 25.75% ± 1.74 | [1] |

| SUP-B15 | 10 µM | 4 hours | 12 hours | 11.45% ± 1.61 | [1] |

| SUP-B15 | 10 µM | 4 hours | 24 hours | 18.11% ± 1.53 | [1] |

Table 2: Effects of Daunorubicin on Cell Viability in Leukemia Cell Lines

| Cell Line | Daunorubicin Concentration | Treatment Duration | Recovery Period | Cell Viability (% of Control) | Reference |

| MOLT-4 | 10 µM | 4 hours | 4 hours | ~56% | [10] |

| MOLT-4 | 10 µM | 4 hours | 12 hours | ~54% | [10] |

| MOLT-4 | 10 µM | 4 hours | 24 hours | ~57% | [10] |

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for treating cell cultures with Daunorubicin.

Daunorubicin Signaling Pathways

Caption: Key signaling pathways activated by Daunorubicin leading to apoptosis.

References

- 1. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. Daunorubicin - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]

- 8. TRIM31 promotes acute myeloid leukemia progression and sensitivity to daunorubicin through the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthracycline-induced cardiac injury using a cardiac cell line: potential for gene therapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted inhibition of ULK1 enhances daunorubicin sensitivity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography analysis of Daunosamnyl-daunorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin is a potent chemotherapeutic agent belonging to the anthracycline class of antibiotics.[1][2] It is a cornerstone in the treatment of various leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4] The mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, which ultimately disrupts DNA replication and transcription in cancer cells.[3][4] Given its potent cytotoxic nature and narrow therapeutic index, accurate quantification of daunorubicin and its metabolites in biological matrices and pharmaceutical formulations is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control.

High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the determination of daunorubicin and its related compounds.[1][5][6] This document provides detailed application notes and protocols for the HPLC analysis of daunorubicin, summarizing key quantitative data and experimental procedures from published methods.

I. Quantitative Data Summary

The following tables summarize the performance characteristics of various validated HPLC methods for the analysis of daunorubicin.

Table 1: Linearity and Sensitivity of Daunorubicin HPLC Methods

| Concentration Range | r² | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| 5–30 µg/mL | 0.999 | 0.3 µg/mL | Not Reported | [1] |

| 0.4–10,000 ng/mL | >0.999 | 0.4 ng/mL | 0.4 ng/mL | [5] |

| 2.51–25.10 µg/mL | 0.9993 | Not Reported | Not Reported | |

| Not Reported | Not Reported | 0.08 µg/mL | 0.24 µg/mL | |

| Not Reported | 0.999 | 0.21 µg/ml | 0.66 µg/ml | [7] |

| 7.25–43.5 µg/mL | Not Reported | 0.29 µg/mL | 0.88 µg/mL | [8] |

Table 2: Accuracy and Precision of Daunorubicin HPLC Methods

| Recovery | Within-day RSD (%) | Between-day RSD (%) | Reference |

| 93%–109% | <10% | <10% | [5] |

| 98.95% | Not Reported | Not Reported | [1] |

| 100.8%–103.4% | 1.1%–1.6% | 0.60%–1.5% | |

| 99.96% | 0.7% | Not Reported |

II. Experimental Protocols

This section provides detailed protocols for the HPLC analysis of daunorubicin, synthesized from established methods.

Protocol 1: Analysis of Daunorubicin in Bulk and Pharmaceutical Formulations

This protocol is adapted from a stability-indicating RP-HPLC method.[1]

1. Materials and Reagents:

- Daunorubicin standard

- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)

- Water (HPLC grade)

2. Chromatographic Conditions:

- HPLC System: Agilent 1260 HPLC system or equivalent[9]

- Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1]

- Mobile Phase: Methanol:Acetonitrile (75:25, v/v)[1]

- Flow Rate: 1.0 mL/min[6]

- Detection: UV at 230 nm[7]

- Injection Volume: 10 µL[9]

- Column Temperature: 30°C[6]

3. Standard Solution Preparation:

- Prepare a stock solution of daunorubicin in the mobile phase.

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5–30 µg/mL).[1]

4. Sample Preparation (for Formulations):

- For a formulation like a 20 mg vial, reconstitute the contents with a suitable solvent (e.g., water for injection) and dilute with the mobile phase to a concentration within the calibration range.[1]

5. Analysis:

- Inject the standard solutions to construct a calibration curve.

- Inject the sample solutions.

- Quantify the amount of daunorubicin in the sample by comparing the peak area with the calibration curve.

Protocol 2: Analysis of Daunorubicin and its Metabolite Daunorubicinol in Human Plasma

This protocol is based on a method for therapeutic drug monitoring.[5][9]

1. Materials and Reagents:

- Daunorubicin and Daunorubicinol standards

- Doxorubicin (Internal Standard)

- Chloroform

- 1-Heptanol

- Orthophosphoric acid (0.1 M)

- Ammonium acetate buffer (pH 4)[9]

- Acetonitrile (HPLC grade)

- Human plasma (drug-free)

2. Chromatographic Conditions:

- HPLC System: HPLC with fluorescence detector[9]

- Column: Supelcosil LC-CN (25 cm x 4.6 mm, 5 µm)[5] or Uptisphere C18 ODB (100 x 2.1 mm, 5 µm)[9]

- Mobile Phase: Mixture of ammonium acetate buffer (pH 4) and acetonitrile with a gradient elution.[9]

- Flow Rate: 0.4 mL/min[9]

- Detection (Fluorescence): Excitation at 480 nm, Emission at 560 nm[5]

- Injection Volume: 10 µL[9]

3. Sample Preparation (Plasma):

- To a plasma sample, add the internal standard (doxorubicin).[9]

- Perform a liquid-liquid extraction using a mixture of chloroform and 1-heptanol (9:1, v/v).[5]

- Vortex and centrifuge the mixture.

- Separate the organic layer and re-extract the analytes into an aqueous phase using 0.1 M orthophosphoric acid.[5]

- Inject the aqueous layer into the HPLC system.

4. Analysis:

- Run the prepared plasma samples and calibration standards.

- Identify and quantify daunorubicin and daunorubicinol based on their retention times and peak areas relative to the internal standard.[9]

III. Visualizations

Experimental Workflow for Daunorubicin Analysis in Plasma

References

- 1. RP-HPLC method for analyzing daunorubicin in bulk and formulations. [wisdomlib.org]

- 2. agscientific.com [agscientific.com]

- 3. Daunorubicin - Wikipedia [en.wikipedia.org]

- 4. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Daunorubicin in Leukemia Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of daunorubicin, a key chemotherapeutic agent, in the study of leukemia cell lines. This document includes summaries of quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways to facilitate research and drug development efforts in oncology.

Introduction

Daunorubicin is an anthracycline antibiotic that exhibits potent anti-neoplastic activity and is a cornerstone in the treatment of various leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to breaks in the DNA strand and the induction of apoptosis.[1][2] Understanding the cellular and molecular responses to daunorubicin in leukemia cell lines is crucial for optimizing its therapeutic efficacy and overcoming drug resistance.

Mechanism of Action

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism:

-

DNA Intercalation: Daunorubicin inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.[1]

-

Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, preventing the re-ligation of DNA strands and causing double-strand breaks.[1][2]

-

Generation of Reactive Oxygen Species (ROS): The metabolism of daunorubicin can lead to the production of ROS, which can damage cellular components, including DNA, proteins, and lipids.

-

Induction of Apoptosis: The cellular damage induced by daunorubicin triggers programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of daunorubicin on various leukemia cell lines as reported in preclinical studies.

Table 1: IC50 Values of Daunorubicin in Leukemia Cell Lines

| Cell Line | Leukemia Type | Incubation Time (h) | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 24 | 2.52 | [4] |

| U937 | Histiocytic Lymphoma | 24 | 1.31 | [4] |

| THP-1 | Acute Monocytic Leukemia | 48 | ~1.0 | [5] |

| KG-1 | Acute Myelogenous Leukemia | 48 | ~0.5 | [5] |

| Kasumi-1 | Acute Myeloid Leukemia | 48 | ~0.1 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | 72 | Not specified | [2] |

Table 2: Induction of Apoptosis by Daunorubicin in Leukemia Cell Lines

| Cell Line | Daunorubicin Concentration (µM) | Incubation Time (h) | Fold Increase in Apoptosis | Reference |

| HL-60 | IC50 dose | 24 | 4.42 | [4] |

| U937 | IC50 dose | 24 | 5.39 | [4] |

| MOLT-4 | 10 | 4 (treatment) + 4 (recovery) | Significant increase | [1] |